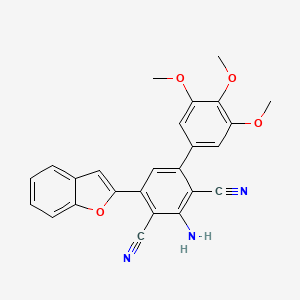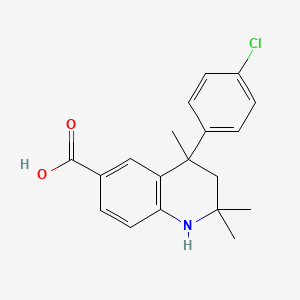
3-Amino-5-(1-benzofuran-2-yl)-3',4',5'-trimethoxybiphenyl-2,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(1-benzofuran-2-yl)-3’,4’,5’-trimethoxybiphenyl-2,4-dicarbonitrile is a complex organic compound that belongs to the class of biphenyl derivatives. This compound features a benzofuran moiety, which is known for its diverse biological activities, and a biphenyl structure, which is commonly found in various pharmacologically active molecules. The presence of multiple functional groups, including amino, methoxy, and nitrile groups, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(1-benzofuran-2-yl)-3’,4’,5’-trimethoxybiphenyl-2,4-dicarbonitrile typically involves multi-step organic synthesis
Benzofuran Synthesis: The benzofuran ring can be synthesized via a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Biphenyl Formation: The biphenyl structure is introduced through a Suzuki-Miyaura coupling reaction between a halogenated benzofuran derivative and a boronic acid derivative of the biphenyl.
Functional Group Introduction: The amino, methoxy, and nitrile groups are introduced through various substitution reactions. For example, nitrile groups can be introduced via nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The benzofuran moiety is particularly known for its biological relevance.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 3-Amino-5-(1-benzofuran-2-yl)-3’,4’,5’-trimethoxybiphenyl-2,4-dicarbonitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzofuran moiety can intercalate with DNA, affecting gene expression, while the nitrile groups can form hydrogen bonds with active sites of enzymes, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(1-benzofuran-2-yl)-2,4-dicyanobiphenyl: Similar structure but lacks the methoxy groups.
3-Amino-5-(1-benzofuran-2-yl)-3’,4’,5’-trimethoxybiphenyl: Similar structure but lacks the nitrile groups.
5-(1-Benzofuran-2-yl)-3’,4’,5’-trimethoxybiphenyl-2,4-dicarbonitrile: Similar structure but lacks the amino group.
Uniqueness
The unique combination of functional groups in 3-Amino-5-(1-benzofuran-2-yl)-3’,4’,5’-trimethoxybiphenyl-2,4-dicarbonitrile provides it with distinct chemical reactivity and potential biological activity. The presence of both amino and nitrile groups allows for a wide range of chemical transformations, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H19N3O4 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-amino-4-(1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C25H19N3O4/c1-29-22-9-15(10-23(30-2)25(22)31-3)16-11-17(19(13-27)24(28)18(16)12-26)21-8-14-6-4-5-7-20(14)32-21/h4-11H,28H2,1-3H3 |
InChI Key |
CSFFHNYIGGEJAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(5-bromofuran-2-yl)-3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11038639.png)
![(1Z)-8-methoxy-6-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038647.png)


![9-ethoxy-3-(2-methoxyphenyl)-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11038680.png)
![3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B11038681.png)
![4-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11038688.png)
![(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate](/img/structure/B11038689.png)
![1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B11038695.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11038706.png)
![3-hydroxy-2-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11038710.png)
![Cyclohexyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11038713.png)
![N-ethyl-1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11038719.png)
![N-(furan-2-ylmethyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11038724.png)
